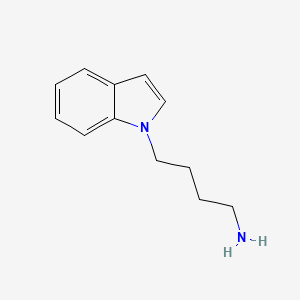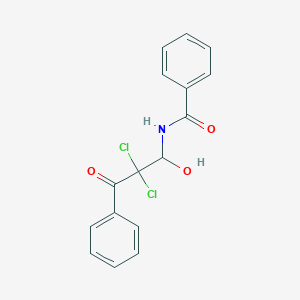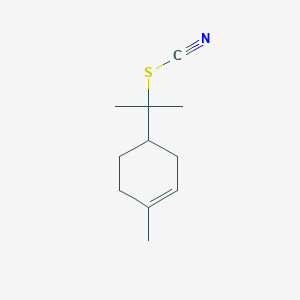
4,8,12-Trimethyl-1-oxa-4,8,12-triazacyclotetradecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,8,12-Trimethyl-1-oxa-4,8,12-triazacyclotetradecane is a chemical compound belonging to the class of oxatriaza macrocycles. It is characterized by a 14-membered ring structure containing three nitrogen atoms, one oxygen atom, and three methyl groups attached at positions 4, 8, and 12.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,8,12-Trimethyl-1-oxa-4,8,12-triazacyclotetradecane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tris(carboxymethyl)oxatriazamacrocycles with suitable reagents to form the desired macrocyclic structure . The reaction conditions often include the use of solvents such as tetramethylammonium nitrate and specific temperature controls to ensure the formation of the macrocycle.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the final product.
化学反応の分析
Types of Reactions
4,8,12-Trimethyl-1-oxa-4,8,12-triazacyclotetradecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction could produce amine derivatives.
科学的研究の応用
4,8,12-Trimethyl-1-oxa-4,8,12-triazacyclotetradecane has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with various metal ions.
Biology: The compound’s ability to form stable complexes makes it useful in studying metal ion interactions in biological systems.
Industry: Used in catalysis and as a stabilizing agent in various industrial processes.
作用機序
The mechanism by which 4,8,12-Trimethyl-1-oxa-4,8,12-triazacyclotetradecane exerts its effects involves its ability to coordinate with metal ions. The nitrogen and oxygen atoms in the macrocycle act as donor atoms, forming stable complexes with metal ions. This coordination can influence the reactivity and stability of the metal ions, making the compound useful in various catalytic and stabilization processes .
類似化合物との比較
Similar Compounds
- 1-oxa-4,7,10-triazacyclododecane
- 4,7,10-trimethyl-1-oxa-4,7,10-triazacyclododecane
- 1-oxa-4,7,11-triazacyclotridecane
- 1-oxa-4,8,12-triazacyclotetradecane
Uniqueness
4,8,12-Trimethyl-1-oxa-4,8,12-triazacyclotetradecane is unique due to its specific methyl substitutions at positions 4, 8, and 12, which can influence its chemical reactivity and stability. The presence of these methyl groups can also affect the compound’s ability to form complexes with metal ions, making it distinct from other similar macrocycles .
特性
| 134785-16-3 | |
分子式 |
C13H29N3O |
分子量 |
243.39 g/mol |
IUPAC名 |
4,8,12-trimethyl-1-oxa-4,8,12-triazacyclotetradecane |
InChI |
InChI=1S/C13H29N3O/c1-14-6-4-8-15(2)10-12-17-13-11-16(3)9-5-7-14/h4-13H2,1-3H3 |
InChIキー |
YJWBHXAZHVTKTO-UHFFFAOYSA-N |
正規SMILES |
CN1CCCN(CCOCCN(CCC1)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[1,2,3]Diazaphospholo[1,5-a]pyridine](/img/structure/B14265950.png)
![4,5-Bis{[(4-methylphenyl)methyl]sulfanyl}-2H-1,3-dithiole-2-thione](/img/structure/B14265963.png)

![4-[2-(3,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1-sulfonamide](/img/structure/B14265991.png)

